![molecular formula C5H5ClN2O B113382 3-Amino-5-chloro-2-hydroxypyridine CAS No. 98027-36-2](/img/structure/B113382.png)
3-Amino-5-chloro-2-hydroxypyridine
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Overview
Description
3-Amino-5-chloro-2-hydroxypyridine is a chemical compound with the molecular formula C5H5ClN2O. It has a molecular weight of 144.56 g/mol . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 2-amino-3-hydroxy-5-chloropyridine and 2-amino-3-hydroxy-5-bromopyridine is achieved by selective hydrolysis of corresponding 2-amino-3,5-dihalopyridines . Another method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .Molecular Structure Analysis
The IUPAC name of this compound is 3-amino-5-chloro-1H-pyridin-2-one . The InChI code is 1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) and the InChI key is VXZVNWIPIHJGQJ-UHFFFAOYSA-N . The canonical SMILES structure is C1=C(C(=O)NC=C1Cl)N .Chemical Reactions Analysis
The compound can be converted into different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines can be converted to appropriate N-oxides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 144.56 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 144.0090405 g/mol . The topological polar surface area is 55.1 Ų . The compound has a heavy atom count of 9 .Scientific Research Applications
Pharmaceutical Intermediate
“3-Amino-5-chloro-2-hydroxypyridine” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds.
Synthesis of Fluorinated Pyridines
This compound is involved in the synthesis of fluorinated pyridines . Fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation of Anticancer Drugs
“3-Amino-5-chloro-2-hydroxypyridine” is used as a precursor for the synthesis of anticancer drugs . This highlights its importance in the field of medicinal chemistry and drug development.
Synthesis of Functionalized Pyrido[4,3-b][1,4]oxazine Derivatives
It is involved in the synthesis of functionalized pyrido[4,3-b][1,4]oxazine derivatives . These derivatives have potential applications in various fields of chemistry.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
The compound is also used in the synthesis of imidazo[1,2-a]pyridine derivatives . These derivatives are of interest due to their wide range of biological activities.
Synthesis of F18 Substituted Pyridines
“3-Amino-5-chloro-2-hydroxypyridine” is used in the synthesis of F18 substituted pyridines . These F18 substituted pyridines present a special interest as potential imaging agents for various biological applications .
Safety and Hazards
properties
IUPAC Name |
3-amino-5-chloro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZVNWIPIHJGQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615872 |
Source
|
Record name | 3-Amino-5-chloropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-chloro-2-hydroxypyridine | |
CAS RN |
98027-36-2 |
Source
|
Record name | 3-Amino-5-chloro-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98027-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-chloropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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